N-(2,4-dinitrophenyl)-2,4-dimethylaniline
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Overview
Description
N-(2,4-dinitrophenyl)-2,4-dimethylaniline is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of two nitro groups attached to a phenyl ring and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-2,4-dimethylaniline typically involves the reaction of 2,4-dinitrochlorobenzene with 2,4-dimethylaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)-2,4-dimethylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or methanol.
Oxidation: Potassium permanganate, nitric acid in aqueous or organic solvents.
Major Products Formed
Reduction: Formation of N-(2,4-diaminophenyl)-2,4-dimethylaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or further oxidized nitro derivatives.
Scientific Research Applications
N-(2,4-dinitrophenyl)-2,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a starting material for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Studied for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-2,4-dimethylaniline involves its interaction with molecular targets through its nitro and dimethylaniline groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The dimethylaniline moiety can participate in various binding interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrophenol: Used as a metabolic uncoupler and in biochemical studies.
N-(2,4-dinitrophenyl)hydrazine derivatives: Employed in the synthesis of Schiff bases and other organic compounds
Uniqueness
N-(2,4-dinitrophenyl)-2,4-dimethylaniline is unique due to the presence of both nitro and dimethylaniline groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H13N3O4 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-2,4-dimethylaniline |
InChI |
InChI=1S/C14H13N3O4/c1-9-3-5-12(10(2)7-9)15-13-6-4-11(16(18)19)8-14(13)17(20)21/h3-8,15H,1-2H3 |
InChI Key |
NMIGHKOKFLYOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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